copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene
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Overview
Description
Copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene, also known as Copper(II) 2,3-naphthalocyanine, is a complex organic compound with a copper ion at its core. This compound is part of the phthalocyanine family, known for their vibrant colors and stability, making them useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) 2,3-naphthalocyanine is typically synthesized through the cyclotetramerization of 2,3-dicyanonaphthalene in the presence of a copper salt, such as copper(II) chloride. The reaction is carried out under high-temperature conditions, often in a solvent like quinoline or 1-chloronaphthalene, to facilitate the formation of the macrocyclic structure.
Industrial Production Methods
Industrial production of Copper(II) 2,3-naphthalocyanine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Copper(II) 2,3-naphthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced, often using reducing agents like sodium borohydride.
Substitution: The peripheral hydrogen atoms can be substituted with various functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of copper(III) complexes, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Copper(II) 2,3-naphthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and as a component in electronic devices like organic solar cells and field-effect transistors.
Mechanism of Action
The mechanism of action of Copper(II) 2,3-naphthalocyanine involves its ability to interact with molecular targets through coordination chemistry. The copper ion at the center can form coordination bonds with various substrates, facilitating catalytic reactions. In biological systems, its photodynamic properties enable it to generate reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells.
Comparison with Similar Compounds
Similar Compounds
Copper(II) phthalocyanine: Another member of the phthalocyanine family, known for its blue color and use in pigments.
Iron(II) phthalocyanine: Similar structure but with iron at the core, used in different catalytic applications.
Zinc(II) phthalocyanine: Known for its use in photodynamic therapy due to its photophysical properties.
Uniqueness
Copper(II) 2,3-naphthalocyanine is unique due to its specific naphthalene-based structure, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a photosensitizer in medical treatments.
Properties
Molecular Formula |
C48H24CuN8 |
---|---|
Molecular Weight |
776.3 g/mol |
IUPAC Name |
copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H24N8.Cu/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2 |
InChI Key |
GSLUMIUEZQSUQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.[Cu+2] |
Origin of Product |
United States |
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